1,1,1-Trifluoro-3-methylbutan-2-one

Lipophilicity ADME Drug Design

1,1,1-Trifluoro-3-methylbutan-2-one (CAS 382-03-6), a liquid trifluoromethyl (TFM) alkyl ketone with molecular formula C5H7F3O and molecular weight 140.10 g/mol, is characterized by its strong electron-withdrawing –CF3 group. This substitution fundamentally alters its electronic profile and reactivity relative to non-fluorinated ketones.

Molecular Formula C5H7F3O
Molecular Weight 140.1 g/mol
CAS No. 382-03-6
Cat. No. B1213580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-methylbutan-2-one
CAS382-03-6
Molecular FormulaC5H7F3O
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(F)(F)F
InChIInChI=1S/C5H7F3O/c1-3(2)4(9)5(6,7)8/h3H,1-2H3
InChIKeyNLCCAFQWEKMQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-3-methylbutan-2-one (CAS 382-03-6): Procurement-Grade Fluorinated Ketone for Synthesis and Medicinal Chemistry


1,1,1-Trifluoro-3-methylbutan-2-one (CAS 382-03-6), a liquid trifluoromethyl (TFM) alkyl ketone with molecular formula C5H7F3O and molecular weight 140.10 g/mol, is characterized by its strong electron-withdrawing –CF3 group . This substitution fundamentally alters its electronic profile and reactivity relative to non-fluorinated ketones. The compound is primarily utilized as a reactive intermediate in pharmaceutical and agrochemical research, where its distinct physicochemical properties—including computed logP of 1.7738, density of 1.080 g/mL at 25°C, and boiling point of 52–60°C—enable applications unattainable with standard methyl ketones .

Why 1,1,1-Trifluoro-3-methylbutan-2-one Cannot Be Substituted with Generic Ketones


Generic methyl ketones such as 3-methylbutan-2-one lack the strong electron-withdrawing trifluoromethyl group that defines the reactivity, physicochemical, and biological profile of 1,1,1-trifluoro-3-methylbutan-2-one. The –CF3 moiety profoundly increases carbonyl electrophilicity, stabilizes hydrated forms, and enhances metabolic stability and lipophilicity [1][2]. Consequently, substituting a non-fluorinated analog in synthetic sequences leads to failed or non-selective reactions, while in biological assays, it eliminates the potent enzyme inhibition and favorable membrane permeability conferred by the TFM ketone pharmacophore [3]. The following evidence details these non-interchangeable, quantifiable differentiators.

Quantitative Differentiation Evidence for 1,1,1-Trifluoro-3-methylbutan-2-one (CAS 382-03-6) vs. Comparators


Lipophilicity Increase: logP of 1,1,1-Trifluoro-3-methylbutan-2-one vs. Non-Fluorinated Analog

The trifluoromethyl group significantly elevates lipophilicity compared to the non-fluorinated analog, 3-methylbutan-2-one. The target compound exhibits a computed logP of 1.7738, whereas its non-fluorinated counterpart has a logP of approximately 0.80–1.23 [1]. This >0.5 log unit increase indicates substantially enhanced membrane permeability, a critical factor in drug discovery and agrochemical development [2].

Lipophilicity ADME Drug Design Physicochemical Property

Electrophilicity and Reactivity: Trifluoromethyl Ketone vs. Methyl Ketone

The strong electron-withdrawing effect of the –CF3 group drastically enhances the electrophilicity of the adjacent carbonyl carbon, making the target compound orders of magnitude more reactive toward nucleophiles than its non-fluorinated analogs [1]. This is evidenced by chemoselective reduction studies: when equimolar mixtures of trifluoromethyl ketones (TFMKs) and methyl ketones (MKs) are treated with Et2Zn, the TFMKs undergo selective reduction in good yield while MKs remain largely unreacted [2]. Computational studies further show that introducing a trifluoromethyl group reduces the activation energy for tetrahedral intermediate formation due to increased carbonyl electrophilicity [3].

Electrophilicity Nucleophilic Addition Reaction Kinetics Synthetic Chemistry

Enzyme Inhibition Potency: Trifluoromethyl Ketone Scaffold vs. Methyl Ketone Scaffold

Trifluoromethyl ketones act as potent transition-state analog inhibitors of serine hydrolases, a property not shared by methyl ketones. In a class-level study of acetylcholinesterase (AChE) inhibition, a trifluoromethyl ketone exhibited a Ki of 12 × 10⁻⁹ M, while the corresponding methyl ketone showed a Ki of 2 × 10⁻⁴ M—a potency difference of over 16,000-fold [1]. This drastic improvement is attributed to the –CF3 group's ability to stabilize the hemiketal oxyanion formed with the active-site serine, dramatically lowering the Ki [2]. While direct data for 1,1,1-trifluoro-3-methylbutan-2-one is not available, its trifluoromethyl ketone motif predicts potent inhibition of serine hydrolases.

Enzyme Inhibition Acetylcholinesterase Medicinal Chemistry Transition-State Analog

Metabolic Stability: Enhanced C–F Bond Strength vs. C–H Bond in Non-Fluorinated Ketones

The presence of the –CF3 group in 1,1,1-trifluoro-3-methylbutan-2-one imparts significant resistance to metabolic degradation compared to non-fluorinated ketones. The C–F bond has a bond dissociation energy of approximately 116 kcal/mol, which is substantially stronger than the C–H bond (~100 kcal/mol) found in analogous positions of non-fluorinated ketones like 3-methylbutan-2-one [1]. This increased bond strength prevents undesirable oxidative metabolism and CYP450-mediated degradation pathways that commonly limit the in vivo half-life of methyl ketones [2].

Metabolic Stability Drug Metabolism Fluorine Chemistry Pharmacokinetics

Evidence-Based Application Scenarios for 1,1,1-Trifluoro-3-methylbutan-2-one in Research and Industry


Medicinal Chemistry: Serine Hydrolase Inhibitor Design

The trifluoromethyl ketone motif, present in 1,1,1-trifluoro-3-methylbutan-2-one, is a privileged pharmacophore for potent, reversible inhibition of serine hydrolases (e.g., acetylcholinesterase, elastase). As demonstrated by class-level evidence, TFM ketones exhibit >16,000-fold lower Ki values compared to their methyl ketone counterparts [1]. This compound serves as a core building block for synthesizing transition-state analog inhibitors, where the enhanced electrophilicity of the carbonyl carbon facilitates stable hemiketal formation with the active-site serine residue [2]. Procurement is justified for programs targeting neurological disorders, inflammation, or pest control where enzyme inhibition potency is paramount.

Synthetic Chemistry: Chemoselective Transformations

1,1,1-Trifluoro-3-methylbutan-2-one is a reagent of choice for chemoselective reactions where differentiation from non-fluorinated ketones is required. Class-level studies show that trifluoromethyl ketones undergo selective reduction (e.g., with Et2Zn) in the presence of methyl ketones, enabling orthogonal protecting group strategies and streamlined synthesis of complex fluorinated intermediates [3]. Its heightened electrophilicity also facilitates nucleophilic additions under milder conditions than would be possible with 3-methylbutan-2-one, reducing side reactions and improving overall yield [4].

Drug Discovery: Lead Optimization for ADME Properties

The incorporation of 1,1,1-trifluoro-3-methylbutan-2-one into lead scaffolds directly addresses two critical ADME liabilities: poor membrane permeability and rapid metabolic degradation. The compound's elevated logP (1.7738 vs. 0.80 for the non-fluorinated analog) indicates improved passive diffusion . Simultaneously, the robust C–F bond (~116 kcal/mol) provides resistance to oxidative metabolism compared to C–H bonds in methyl ketones (~100 kcal/mol) [5]. These features make it a strategic choice for optimizing pharmacokinetic profiles in early-stage drug candidates.

Agrochemical Development: Fluorinated Building Block for Bioactive Molecules

The compound's trifluoromethyl group imparts unique electronic and steric properties that are highly valued in the design of modern agrochemicals [6]. It serves as a versatile intermediate for introducing fluorine into target molecules, enhancing their lipophilicity, metabolic stability, and ultimately, field efficacy . The class-level potency of TFM ketones as enzyme inhibitors further supports its use in developing novel herbicides, insecticides, or fungicides where target enzyme inhibition is a desired mode of action.

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